3,3,3-Trifluorolactic acid
Overview
Description
3,3,3-Trifluoro-2-hydroxypropanoic acid: is an organic compound with the molecular formula C3H3F3O3 . It is a trifluoromethylated derivative of lactic acid, characterized by the presence of three fluorine atoms attached to the central carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2-hydroxypropanoic acid using fluorinating agents such as or like .
Electrophilic Fluorination: Another approach is the electrophilic fluorination of 2-hydroxypropanoic acid derivatives using reagents like .
Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-hydroxypropanoic acid often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,3-Trifluoro-2-hydroxypropanoic acid can undergo oxidation reactions to form corresponding or .
Reduction: Reduction of this compound can lead to the formation of or .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
Chemistry: 3,3,3-Trifluoro-2-hydroxypropanoic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is employed as a chiral derivatizing agent for the determination of enantiomeric purity of chiral alcohols. It is also used in the synthesis of fluorinated analogs of biologically active molecules .
Medicine: The compound’s fluorinated nature makes it a valuable intermediate in the development of pharmaceuticals . Fluorine atoms can enhance the bioavailability and binding affinity of drug molecules .
Industry: Industrially, 3,3,3-Trifluoro-2-hydroxypropanoic acid is used in the production of fluorinated polymers and specialty chemicals . Its unique properties contribute to the performance and durability of these materials .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-hydroxypropanoic acid is primarily attributed to its trifluoromethyl group . This group can influence the compound’s electronic properties , making it more reactive in certain chemical reactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, further enhancing its reactivity .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: It can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.
2-Hydroxy-2-(trifluoromethyl)propionic acid: Another closely related compound with similar chemical properties and applications.
Uniqueness: 3,3,3-Trifluoro-2-hydroxypropanoic acid stands out due to its specific trifluoromethylation at the central carbon atom, which imparts unique electronic and steric properties . These properties make it particularly valuable in the synthesis of fluorinated compounds and pharmaceutical intermediates .
Properties
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKGUTLIPHZYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684-07-1 | |
Record name | 684-07-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,3-trifluoro-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3,3-Trifluoro-2-hydroxypropanoic acid?
A1: 3,3,3-Trifluoro-2-hydroxypropanoic acid, also known as rac-3,3,3-Trifluorolactic acid, has the molecular formula C3H3F3O3 []. The molecular weight can be calculated as 142.03 g/mol.
Q2: What are some key structural features of 3,3,3-Trifluoro-2-hydroxypropanoic acid revealed by its crystal structure?
A2: The crystal structure analysis of 3,3,3-Trifluoro-2-hydroxypropanoic acid reveals an O=C—C—O(H) torsion angle of 13.26 (15)° []. Furthermore, the crystal packing is stabilized by O—H⋯O hydrogen bonds and C—H⋯O contacts, which connect the molecules into sheets perpendicular to the c axis [].
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